(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide for PROTAC Development
(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide for PROTAC Development
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is a high-purity, heterobifunctional chemical entity that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its structure, mechanism of action, and application in targeted protein degradation for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Function
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is an E3 ligase ligand-linker conjugate. Its structure comprises three key components:
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An (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2] The specific (S,R,S) stereochemistry is crucial for its binding activity.
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A PEG2 linker: A two-unit polyethylene glycol (PEG) spacer connects the VHL ligand to the reactive terminus. This flexible and hydrophilic linker enhances the solubility and can influence the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]
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A terminal primary amine (-NH2): This functional group provides a reactive handle for covalent conjugation to a "warhead" — a ligand designed to bind to a specific protein of interest (POI).[5]
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Dihydrochloride salt form: This salt form generally enhances the stability and simplifies the handling of the compound.[5]
The fundamental role of (S,R,S)-AHPC-PEG2-NH2 in a PROTAC is to bridge a target protein and the VHL E3 ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.[3][6]
Mechanism of Action: The PROTAC Cycle
When conjugated to a target-protein-binding ligand to form a complete PROTAC, (S,R,S)-AHPC-PEG2-NH2 facilitates a catalytic cycle of targeted protein degradation:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its "warhead") and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex (POI-PROTAC-VHL). The PEG2 linker plays a crucial role in enabling this complex to form effectively.
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Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
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Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
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Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein molecule, acting catalytically to induce further degradation.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₄₁N₅O₆S · 2HCl | [1] |
| Molecular Weight | 648.64 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO | [3] |
Note: Quantitative biological data such as VHL binding affinity (Kd or IC50) and degradation performance (DC50, Dmax) for PROTACs specifically using (S,R,S)-AHPC-PEG2-NH2 dihydrochloride are highly dependent on the conjugated target protein ligand and the specific cellular context. As such, generalized values cannot be provided. Researchers should refer to specific publications for the PROTAC of interest.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 dihydrochloride and the subsequent evaluation of target protein degradation.
PROTAC Synthesis: Amide Bond Formation
This protocol describes the coupling of (S,R,S)-AHPC-PEG2-NH2 to a target protein ligand possessing a carboxylic acid functionality.
Materials:
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(S,R,S)-AHPC-PEG2-NH2 dihydrochloride
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Target protein ligand with a carboxylic acid
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Amide coupling reagents (e.g., HATU, HOBt)
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A non-nucleophilic base (e.g., DIPEA)
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Anhydrous polar aprotic solvent (e.g., DMF)
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Solvents for purification (e.g., DCM, Methanol)
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LC-MS and NMR for reaction monitoring and characterization
Procedure:
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Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.
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Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
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Add (S,R,S)-AHPC-PEG2-NH2 dihydrochloride (1.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/Methanol).
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Characterize the final PROTAC product by NMR and high-resolution mass spectrometry.
In-Cell Protein Degradation Assay: Western Blotting
This protocol outlines a general method to assess the degradation of a target protein in cultured cells.
Materials:
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Cultured cells expressing the target protein
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The synthesized PROTAC
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Vehicle control (e.g., DMSO)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
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PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control. Incubate for a desired period (e.g., 18-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: The catalytic cycle of targeted protein degradation mediated by a PROTAC.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Signaling Pathways
PROTACs developed using (S,R,S)-AHPC-PEG2-NH2 dihydrochloride are designed to modulate cellular signaling pathways by inducing the degradation of key protein nodes within those pathways. The specific pathway impacted is determined by the "warhead" conjugated to the linker. For example, a PROTAC targeting a specific kinase would downregulate the signaling cascade mediated by that kinase. The versatility of this linker allows for its application in targeting a wide array of proteins involved in various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegeneration.
Caption: Modulation of a signaling pathway via PROTAC-induced protein degradation.
Conclusion
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a reactive amine, provides a robust platform for the synthesis of novel PROTACs. The methodologies outlined in this guide offer a foundation for researchers to design and evaluate new protein degraders, ultimately contributing to the advancement of this promising therapeutic modality.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
